molecular formula C34H46I2N6O10 B560959 (3,5-Diiodo-tyr1)-dtlet CAS No. 103213-63-4

(3,5-Diiodo-tyr1)-dtlet

Cat. No.: B560959
CAS No.: 103213-63-4
M. Wt: 952.583
InChI Key: OLHLKDQPMLYABU-MIQYYDCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diiodo-tyr1)-dtlet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

(3,5-Diiodo-tyr1)-dtlet is widely used in scientific research due to its selective agonistic activity at μ opioid receptors . Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46I2N6O10/c1-16(2)10-24(32(49)42-28(18(4)44)34(51)52)40-31(48)25(14-19-8-6-5-7-9-19)39-26(45)15-38-33(50)27(17(3)43)41-30(47)23(37)13-20-11-21(35)29(46)22(36)12-20/h5-9,11-12,16-18,23-25,27-28,43-44,46H,10,13-15,37H2,1-4H3,(H,38,50)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,51,52)/t17-,18+,23-,24-,25-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHLKDQPMLYABU-MIQYYDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46I2N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.